1-Ethoxy-1-oxo-2-docosanesulfonic acid
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Overview
Description
1-Ethoxy-1-oxo-2-docosanesulfonic acid is a long-chain sulfonic acid derivative. This compound is characterized by its unique structure, which includes an ethoxy group, a ketone functional group, and a sulfonic acid group attached to a docosane backbone. It is primarily used in various industrial and scientific applications due to its surfactant properties and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-1-oxo-2-docosanesulfonic acid typically involves the sulfonation of docosane derivatives. One common method includes the reaction of docosane with sulfur trioxide or chlorosulfonic acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-oxo-2-docosanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted docosane compounds.
Scientific Research Applications
1-Ethoxy-1-oxo-2-docosanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Research into drug delivery systems often utilizes this compound for its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of 1-ethoxy-1-oxo-2-docosanesulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from drug delivery to industrial cleaning processes. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic regions of proteins.
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Triton X-100: A nonionic surfactant with a similar amphiphilic structure.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with comparable applications.
Uniqueness: 1-Ethoxy-1-oxo-2-docosanesulfonic acid stands out due to its longer alkyl chain, which provides enhanced hydrophobic interactions and better micelle formation. This makes it particularly useful in applications requiring strong surfactant properties and stability in various chemical environments.
Properties
CAS No. |
86952-80-9 |
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Molecular Formula |
C24H48O5S |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1-ethoxy-1-oxodocosane-2-sulfonic acid |
InChI |
InChI=1S/C24H48O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(30(26,27)28)24(25)29-4-2/h23H,3-22H2,1-2H3,(H,26,27,28) |
InChI Key |
CPDMSWQWHGXJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)S(=O)(=O)O |
Origin of Product |
United States |
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